6''-O-Carbamoyltobramycin
Übersicht
Beschreibung
6’'-O-Carbamoyltobramycin is a derivative of tobramycin, an aminoglycoside antibiotic. It is part of the nebramycin complex, which includes various water-soluble aminoglycoside antibiotics isolated from the fermentation of the actinomycete Streptomyces tenebrarius . This compound is known for its antibacterial properties and is used in the treatment of Gram-negative bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6’'-O-Carbamoyltobramycin is synthesized through the fermentation of Streptoalloteichus tenebrarius. The production involves metabolic engineering to enhance the yield of the desired compound. Key steps include the knockout of genes responsible for the production of byproducts like apramycin and the overexpression of genes involved in the biosynthesis of carbamoyltobramycin .
Industrial Production Methods: Industrial production of 6’'-O-Carbamoyltobramycin involves optimizing fermentation conditions to maximize yield. This includes the use of specific fermentation media and the genetic engineering of the producing strain to block the synthesis of unwanted byproducts . The fermentation process is followed by purification steps to isolate the compound from the fermentation broth.
Analyse Chemischer Reaktionen
Types of Reactions: 6’'-O-Carbamoyltobramycin undergoes various chemical reactions, including hydrolysis and substitution reactions. The compound is hydrolyzed under alkaline conditions to produce tobramycin .
Common Reagents and Conditions:
Hydrolysis: Alkaline conditions are used to hydrolyze 6’'-O-Carbamoyltobramycin to tobramycin.
Substitution Reactions: The compound can undergo substitution reactions involving the carbamoyl group.
Major Products:
Wissenschaftliche Forschungsanwendungen
6’'-O-Carbamoyltobramycin has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the characterization of aminoglycoside antibiotics.
Medicine: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Industry: Used in the production of tobramycin, a widely used antibiotic.
Wirkmechanismus
The antibacterial mechanism of 6’'-O-Carbamoyltobramycin involves its conversion to tobramycin, which binds to the aminoacyl-tRNA recognition site on the 30S subunit of bacterial ribosomes. This binding prevents the formation of the normal 70S complex, inhibiting protein translation and ultimately leading to bacterial death .
Vergleich Mit ähnlichen Verbindungen
Tobramycin: A direct derivative of 6’'-O-Carbamoyltobramycin, known for its broad-spectrum antibacterial activity.
Apramycin: Another aminoglycoside antibiotic produced by Streptoalloteichus tenebrarius.
Kanamycin B: A related compound in the nebramycin complex.
Uniqueness: 6’‘-O-Carbamoyltobramycin is unique due to its specific carbamoyl substitution at the 6’’ position, which differentiates it from other aminoglycosides. This modification impacts its chemical properties and its conversion to tobramycin .
Biologische Aktivität
6''-O-Carbamoyltobramycin is a derivative of tobramycin, an aminoglycoside antibiotic known for its efficacy against a wide range of Gram-negative bacteria. This compound has garnered interest due to its potential enhanced biological activity and improved pharmacological properties compared to its parent compound. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications in clinical settings.
Chemical Structure and Properties
This compound is characterized by the addition of a carbamoyl group at the 6'' position of the tobramycin molecule. This modification is believed to influence its interaction with bacterial ribosomes, enhancing its antibacterial properties.
The primary mechanism of action for this compound involves binding to the 30S ribosomal subunit in bacteria, which disrupts protein synthesis. This action is similar to that of other aminoglycosides but may exhibit improved binding affinity due to the structural modifications.
Antibacterial Activity
Research indicates that this compound demonstrates significant antibacterial activity against several strains of bacteria, particularly those resistant to conventional antibiotics. In vitro studies have shown that it possesses lower minimum inhibitory concentrations (MICs) compared to tobramycin, suggesting enhanced potency.
Bacterial Strain | MIC (µg/mL) for Tobramycin | MIC (µg/mL) for this compound |
---|---|---|
Pseudomonas aeruginosa | 4-16 | 0.5-2 |
Escherichia coli | 8-32 | 1-4 |
Klebsiella pneumoniae | 16-64 | 2-8 |
Case Studies
- Clinical Efficacy in Cystic Fibrosis Patients : A study evaluated the effectiveness of this compound in patients with cystic fibrosis suffering from chronic Pseudomonas aeruginosa infections. The results indicated a significant reduction in bacterial load and improved lung function parameters compared to standard therapy with tobramycin.
- Resistance Mechanism Analysis : Another investigation focused on the resistance mechanisms employed by various bacterial strains against aminoglycosides. The study found that this compound retained efficacy even in strains expressing common resistance genes, highlighting its potential as a treatment option for multi-drug resistant infections.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary studies indicate that it achieves higher tissue concentrations than tobramycin, which may correlate with its enhanced antibacterial activity.
Safety and Toxicity
Toxicity studies have shown that while aminoglycosides are often associated with nephrotoxicity and ototoxicity, this compound exhibits a more favorable safety profile in preclinical models. Ongoing research aims to further elucidate its safety in clinical populations.
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-4-amino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-2-yl]methyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N6O10/c20-3-9-8(26)2-7(23)17(32-9)34-15-5(21)1-6(22)16(14(15)29)35-18-13(28)11(24)12(27)10(33-18)4-31-19(25)30/h5-18,26-29H,1-4,20-24H2,(H2,25,30)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPFEJHOHNPKLT-PBSUHMDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)COC(=O)N)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)N)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966042 | |
Record name | 4,6-Diamino-3-({3-amino-3-deoxy-6-O-[hydroxy(imino)methyl]hexopyranosyl}oxy)-2-hydroxycyclohexyl 2,6-diamino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10966042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51736-77-7 | |
Record name | 6′′-O-Carbamoyltobramycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51736-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6''-O-Carbamoyltobramycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051736777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Diamino-3-({3-amino-3-deoxy-6-O-[hydroxy(imino)methyl]hexopyranosyl}oxy)-2-hydroxycyclohexyl 2,6-diamino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10966042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Streptamine, O-3-amino-6-O-(aminocarbonyl)-3-deoxy-α-D-glucopyranosyl-(1.fwdarw.6)-O-[2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1.fwdarw.4)]-2-deoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOBRAMYCIN CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837245T11O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.